molecular formula C18H22ClNO5 B12004267 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride

Cat. No.: B12004267
M. Wt: 367.8 g/mol
InChI Key: DSTXFLZQSSWZQQ-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core substituted with a trimethoxyphenyl group and two hydroxyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Trimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl group onto the isoquinoline core.

    Hydroxylation: The final step involves the selective hydroxylation of the isoquinoline ring to introduce the two hydroxyl groups at the 6 and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the isoquinoline core.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Dehydroxylated isoquinolines or modified isoquinoline cores.

    Substitution Products: Phenyl derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trimethoxyphenyl group and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

    1-(2,3,4-Trimethoxyphenyl)-2-aminoethanol: Similar structure but with an aminoethanol group instead of the isoquinoline core.

    2,3,4-Trimethoxyphenethylamine: A simpler structure with a phenethylamine core.

    1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups present in the target compound.

Uniqueness: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is unique due to its combination of a tetrahydroisoquinoline core with a trimethoxyphenyl group and two hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H22ClNO5

Molecular Weight

367.8 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C18H21NO5.ClH/c1-22-15-5-4-11(17(23-2)18(15)24-3)16-12-9-14(21)13(20)8-10(12)6-7-19-16;/h4-5,8-9,16,19-21H,6-7H2,1-3H3;1H

InChI Key

DSTXFLZQSSWZQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=CC(=C(C=C3CCN2)O)O)OC)OC.Cl

Origin of Product

United States

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